molecular formula C22H24N2O2 B2495518 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide CAS No. 862832-10-8

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide

Cat. No.: B2495518
CAS No.: 862832-10-8
M. Wt: 348.446
InChI Key: LBCMUIANLYAKHA-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide typically involves multiple steps. One common method involves the initial formation of the indole core, followed by the introduction of the dimethylphenyl and ethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques. The use of high-throughput screening methods ensures that the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2-methyl-1H-indol-3-yl)-ethanone
  • 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Uniqueness

Compared to similar compounds, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide has unique structural features that may confer distinct biological activities. Its specific substitution pattern and functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-6-24(17-12-11-14(2)15(3)13-17)22(26)21(25)20-16(4)23(5)19-10-8-7-9-18(19)20/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCMUIANLYAKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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